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Compound of Interest

Compound Name: lodomethyl methyl ether

Cat. No.: B079887

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data
for iodomethyl methyl ether (CHsOCH®:lI). Due to the limited experimentally determined data
for this compound, this guide also presents established methodologies for its estimation and
determination, including experimental protocols and computational chemistry approaches. This
information is crucial for professionals in research and development who require accurate
thermodynamic parameters for process design, safety analysis, and reaction modeling.

Core Thermochemical Data

The experimentally determined standard enthalpy of formation for iodomethyl methyl ether in
the gaseous state is a key piece of thermochemical data. However, comprehensive
experimental data for its standard entropy and heat capacity are not readily available in the
literature. To address this, this guide provides the known enthalpy of formation and outlines
methods for estimating the entropy and heat capacity.

Table 1: Thermochemical Data for lodomethyl Methyl Ether (CAS No. 13057-19-7)
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Thermochemical Property  Value Method
Standard Enthalpy of o
] -29.3 kcal/mol Equilibrium Study[1][2]
Formation (Gas), AH°f,298
Standard Molar Entropy (Gas), ] See Section on Estimation
Estimated Value
S°298 Methods

See Section on Estimation

Molar Heat Capacity (Gas), Cp  Estimated Value
Methods

Experimental Protocols for Thermochemical Data
Determination

Accurate determination of thermochemical data requires rigorous experimental procedures.
Below are detailed methodologies for key experiments applicable to volatile and halogenated

organic compounds like iodomethyl methyl ether.

Determination of Enthalpy of Formation via Equilibrium
Study

The reported enthalpy of formation for iodomethyl methyl ether was determined from the
study of the gas-phase equilibrium:

CH3OCHSs + I2 = HI + ICH20CH3[1][2]
A detailed protocol for such a determination would involve the following steps:

o Reactant Preparation: A known mixture of dimethyl ether and iodine is prepared in a sealed
reaction vessel of a known volume. The initial concentrations of the reactants are precisely

determined.

o Equilibration: The reaction vessel is heated to a series of constant temperatures (e.g., in the
range of 515-631.6 K as per the original study) and allowed to reach thermodynamic
equilibrium at each temperature.[1][2] The time required to reach equilibrium must be

determined experimentally.
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e Equilibrium Concentration Measurement: Once equilibrium is achieved, the concentrations of
the reactants and products (dimethyl ether, iodine, hydrogen iodide, and iodomethyl methyl
ether) are measured. This can be accomplished using techniques such as:

o Gas Chromatography (GC): A gas chromatograph equipped with a suitable column and a
detector (e.g., a thermal conductivity detector or a mass spectrometer) can be used to
separate and quantify the components of the equilibrium mixture.

o Spectrophotometry: The concentration of I can be monitored using its characteristic
absorption in the visible region.

o Equilibrium Constant Calculation: For each temperature, the equilibrium constant (Keq) is
calculated from the measured equilibrium concentrations of the reactants and products.

o Van't Hoff Analysis: The natural logarithm of the equilibrium constant (In Keq) is plotted
against the reciprocal of the absolute temperature (1/T). According to the Van't Hoff equation,
the slope of this plot is equal to -AH°/R, where AH° is the standard enthalpy change of the
reaction and R is the gas constant.

» Enthalpy of Formation Calculation: The standard enthalpy of formation of iodomethyl
methyl ether can then be calculated using Hess's law, from the experimentally determined
AH° of the reaction and the known standard enthalpies of formation of dimethyl ether, 12, and
HI.

Heat to constant T
and allow to reach equilibrium

Measurement t Calculation
Measure equilibrium concentrations Plot In(Keq) vs 1/T . 0 Calculate AH°f(ICH20CH3)
of all species (GC/Spectrophotometry) EE BB G GEEN T (Van't Hoff Plot) D A e T e using Hess's Law
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Workflow for Enthalpy of Formation Determination via Equilibrium Study.

Combustion Calorimetry
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For many organic compounds, the standard enthalpy of formation is determined from the

enthalpy of combustion. For a volatile and halogenated compound like iodomethyl methyl

ether, the procedure requires special considerations.

Sample Encapsulation: Due to its volatility, a known mass of the liquid sample must be
sealed in a container that will rupture upon ignition. Common choices include gelatin
capsules or thin-walled glass ampoules.

Auxiliary Materials: A known mass of a combustible auxiliary material with a well-
characterized enthalpy of combustion (e.g., benzoic acid or paraffin oil) is used to ensure
complete combustion of the sample.

Bomb Preparation: The sealed sample and auxiliary material are placed in a crucible inside a
combustion bomb. A small amount of water is typically added to the bomb to ensure that the
combustion products are in their standard states. For an organoiodine compound, the
presence of water will lead to the formation of hydroiodic acid (HI).

Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited
electrically.

Temperature Measurement: The temperature change of the calorimeter is measured
precisely.

Product Analysis: After combustion, the contents of the bomb are analyzed to determine the
extent of reaction and the nature of the products. This is a critical step for halogenated
compounds. For iodomethyl methyl ether, the expected products are COz, H20, and Iz (or
HI in the presence of water). The amounts of these products, as well as any side products
like carbon monoxide or unburnt carbon, must be quantified.

Energy Calculation: The total heat released is calculated from the temperature change and
the heat capacity of the calorimeter. Corrections are then applied for the heat of combustion
of the auxiliary material, the heat of formation of nitric acid (from residual nitrogen in the
bomb), and the heat of solution of the gaseous products in the bomb water. For an
organoiodine compound, a correction for the formation of hydroiodic acid is also necessary.

Enthalpy of Formation Calculation: The standard enthalpy of combustion is calculated from
the corrected energy of combustion. The standard enthalpy of formation of iodomethyl
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methyl ether is then derived using Hess's law and the known standard enthalpies of
formation of COz, H20, and HI.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a precise method for measuring the heat capacity of liquids.

o Calorimeter Design: The calorimeter consists of a sample cell surrounded by an adiabatic
shield. The temperature of the shield is controlled to match the temperature of the sample
cell, minimizing heat exchange with the surroundings.

o Sample Loading: A known mass of the liquid sample is loaded into the sample cell. For a
volatile liquid like iodomethyl methyl ether, the cell must be hermetically sealed to prevent
vapor loss.

e Heating: A precisely measured amount of electrical energy is supplied to the sample cell,
causing a small increase in temperature.

o Temperature Measurement: The temperature of the sample cell is measured with high
precision before and after the energy input.

o Heat Capacity Calculation: The heat capacity of the sample is calculated from the amount of
energy supplied and the measured temperature rise, after accounting for the heat capacity of
the sample cell (which is determined in separate calibration experiments).

o Temperature Dependence: The measurement is repeated at different temperatures to
determine the heat capacity as a function of temperature.

Estimation of Thermochemical Properties

In the absence of experimental data, thermochemical properties can be estimated using
computational methods or group additivity schemes.

Benson's Group Additivity Method

Benson's group additivity method is a widely used technique for estimating the thermochemical
properties of organic molecules in the gas phase.[3][4][5][6] The method assumes that the
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properties of a molecule can be calculated by summing the contributions of its constituent
groups.

For iodomethyl methyl ether (CHsOCHz:l), the molecule can be dissected into the following
groups:

e [C-(H)3(O)]: A carbon atom bonded to three hydrogen atoms and one oxygen atom.
¢ [O-(C)2]: An oxygen atom bonded to two carbon atoms.

e [C-(H)2(O)(1)]: A carbon atom bonded to two hydrogen atoms, one oxygen atom, and one
iodine atom.

The thermochemical properties are then calculated as:
Property = 2 (Group Contributions) + Symmetry Corrections

To estimate the standard entropy and heat capacity of iodomethyl methyl ether, one would
need to find the established group increment values for each of these groups from
comprehensive databases.[3][4][5][6] It is important to note that the accuracy of this method
depends on the availability and quality of the group increment data.

Computational Thermochemistry

Modern computational chemistry methods can provide accurate predictions of thermochemical
properties.

o Method Selection: Several well-established methods are available, including:

o Density Functional Theory (DFT): Methods like B3LYP are computationally efficient and
can provide good results, especially when paired with appropriate basis sets.[7][8]

o Gaussian-n (Gn) Theories: Methods like G3 and G4 are composite methods that aim for
high accuracy by combining calculations at different levels of theory.[1][9][10]

o Complete Basis Set (CBS) Methods: Methods like CBS-QB3 are also composite methods
designed to extrapolate to the complete basis set limit for high accuracy.[11][12][13][14]
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o Computational Protocol:

o

Geometry Optimization: The first step is to find the lowest energy conformation of the
molecule by performing a geometry optimization.

Vibrational Frequency Calculation: A frequency calculation is then performed at the
optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to
obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy
and entropy.

Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation is
often performed using a more sophisticated method and a larger basis set on the
optimized geometry.

Basis Sets for lodine: For molecules containing heavy elements like iodine, it is crucial to
use basis sets that can account for relativistic effects. This is often achieved by using
effective core potentials (ECPs) for the core electrons of the iodine atom, with a suitable
valence basis set.

Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and
heat capacity are then calculated from the computed electronic energy, ZPVE, and
vibrational frequencies using standard statistical mechanics formulas.
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Molecular Model

Build 3D model of
iodomethyl methyl ether
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Workflow for Computational Thermochemistry.

Conclusion

This technical guide has summarized the available thermochemical data for iodomethyl
methyl ether and provided detailed protocols for its experimental determination and
computational estimation. While the standard enthalpy of formation has been experimentally
determined, further research is needed to accurately determine the standard entropy and heat
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capacity. The methodologies outlined in this guide provide a framework for researchers and
professionals to obtain these critical parameters, which are essential for the safe and efficient
handling and use of this compound in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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